2,3,4,5-Tetrafluorobenzal chloride
Overview
Description
2,3,4,5-Tetrafluorobenzal chloride is a fluorinated organic compound with the molecular formula C7HClF4O. It is a colorless to light yellow liquid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3,4,5-Tetrafluorobenzal chloride typically involves the following steps:
Condensation Reaction: Raw materials such as 3,4,5,6-tetrafluorophthalic anhydride and methylamine undergo a condensation reaction.
Fluorination: The intermediate product is then fluorinated.
Hydrolysis: The fluorinated product undergoes hydrolysis.
Decarboxylation: The hydrolyzed product is decarboxylated.
Chlorination: Finally, the product is chlorinated to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The use of methylamine as a raw material instead of aniline reduces costs and environmental impact. The process also includes the recovery of byproducts like potassium chloride, enhancing the overall efficiency and sustainability of the production .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrafluorobenzal chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, or thioesters, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.
Common Reagents and Conditions
Amines: React to form amides.
Alcohols: React to form esters.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Scientific Research Applications
2,3,4,5-Tetrafluorobenzal chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules to enhance their properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated compounds for increased stability and bioavailability.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrafluorobenzal chloride involves its reactivity with nucleophiles. The compound’s fluorinated structure imparts unique properties, such as increased lipophilicity and stability against metabolic degradation. These properties make it an effective intermediate in the synthesis of various compounds, allowing it to modify molecular targets and pathways in specific applications .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrafluorobenzoyl chloride
- 2,3,4,5,6-Pentafluorobenzoyl chloride
- 2,5-Difluorobenzoyl chloride
Uniqueness
2,3,4,5-Tetrafluorobenzal chloride is unique due to its specific fluorination pattern, which provides distinct reactivity and stability compared to other similar compounds. Its ability to form stable intermediates and final products makes it particularly valuable in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
1-(dichloromethyl)-2,3,4,5-tetrafluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-7(9)2-1-3(10)5(12)6(13)4(2)11/h1,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVYEWHKAXCTCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201238391 | |
Record name | Benzene, 1-(dichloromethyl)-2,3,4,5-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201238391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858242-68-8 | |
Record name | Benzene, 1-(dichloromethyl)-2,3,4,5-tetrafluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858242-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(dichloromethyl)-2,3,4,5-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201238391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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